molecular formula C8H10IN3O B2515532 1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one CAS No. 2241140-25-8

1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

Cat. No.: B2515532
CAS No.: 2241140-25-8
M. Wt: 291.092
InChI Key: ODOPHILDNOMVLP-UHFFFAOYSA-N
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Description

1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H10IN3O and its molecular weight is 291.092. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Analysis

One area of research focuses on the structural characterization and analysis of related pyrazoline compounds. For example, a study on the pyrazoline compound "1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one" utilized spectroscopic techniques and X-ray diffraction studies for structural confirmation. This compound exhibited efficient packing in the crystal structure, dominated by weak intermolecular interactions, highlighting its potential in material science and crystal engineering (Delgado et al., 2020).

Biological Activities

Research into the biological activities of pyrazoline and pyrazole derivatives has been extensive, exploring their potential as antibacterial, antifungal, and anticancer agents. For instance, compounds synthesized from α,β-unsaturated ketones showed promising antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi (Hassan, 2013). Another study reported on novel 5-alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibiting inhibitory effects on A549 cell growth, indicating their potential in cancer research (Xie et al., 2008).

Synthetic Methodologies

Research also delves into synthetic methodologies, aiming to develop efficient and novel routes for synthesizing pyrazolo[1,5-a]pyrazine derivatives. A study demonstrated a one-pot synthesis of the pyrazolo[1,5-a]pyrazine scaffold, highlighting a facile approach that may be applicable to the synthesis of related compounds (Zaremba et al., 2013).

Chemical Properties and Interactions

The exploration of chemical properties and interactions forms another critical area of research. For instance, the study of substituted 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles highlighted selective dehydration and iodination reactions, providing insights into the chemical behavior of related compounds (Waldo et al., 2008).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It is recommended to refer to the MSDS for detailed safety and hazard information.

Properties

IUPAC Name

1-(3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3O/c1-6(13)11-2-3-12-8(5-11)7(9)4-10-12/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOPHILDNOMVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN2C(=C(C=N2)I)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.